2-Oxabicyclo(2.2.1)heptan-6-on

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

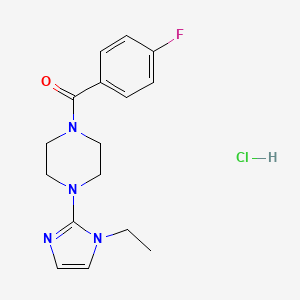

“2-Oxabicyclo(2.2.1)heptan-6-on”, also known as “7-Oxabicyclo[2.2.1]heptane” or “1,4-Epoxycyclohexane”, is an organic compound . It’s a type of oxabicycloheptane, which are cyclic ethers that are important intermediates in chemical processes such as combustion, photochemical oxidation, and biological degradation of hydrocarbons .

Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane and its derivatives often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A key synthesis step for related compounds involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .

Molecular Structure Analysis

The molecular structure of 7-oxabicyclo[2.2.1]heptane has been analyzed using density functional methods . The compound has a molecular weight of 98.14 and its empirical formula is C6H10O . The InChI key for this compound is YPWFNLSXQIGJCK-OLQVQODUSA-N .

Chemical Reactions Analysis

Bicyclic epoxides like 7-oxabicyclo[2.2.1]heptane are formed as intermediates in the synthesis of natural products with biological interest . They are also used as templates to achieve stereoselective functional groups for the synthesis of many natural products .

Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]heptane has a refractive index of 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) . Its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, have been calculated using density functional methods .

Applications De Recherche Scientifique

Cantharidin and Analogues

Cantharidin: , a natural compound found in blister beetles, has been used in traditional medicine for its antitumor properties. Researchers have explored derivatives of 7-oxabicyclo[2.2.1]heptan-2-one as potential analogues to cantharidin. These derivatives exhibit promising cytotoxic effects against cancer cells, making them interesting candidates for further investigation .

Monoterpenoid 7-Oxabicyclo[2.2.1]heptanes

Monoterpenoids derived from 7-oxabicyclo[2.2.1]heptan-2-one have been studied for their antimicrobial and anti-inflammatory activities. These compounds show potential as natural alternatives for drug development in infectious diseases and inflammatory conditions .

Sesquiterpenoid 7-Oxabicyclo[2.2.1]heptanes

Sesquiterpenoids containing the 7-oxabicyclo[2.2.1]heptane scaffold have been investigated for their biological activities. Some exhibit antifungal, antiviral, or insecticidal properties. Researchers continue to explore their potential applications in agriculture and medicine .

Diterpenoid 7-Oxabicyclo[2.2.1]heptanes and Prostaglandin Analogues

Diterpenoids derived from 7-oxabicyclo[2.2.1]heptan-2-one have been synthesized and evaluated for their effects on inflammation and pain. These compounds may act as prostaglandin analogues, influencing pathways related to pain perception and inflammation .

Triterpenoid 7-Oxabicyclo[2.2.1]heptanes

Triterpenoids based on the 7-oxabicyclo[2.2.1]heptane core have been explored for their potential as anti-inflammatory agents. Their unique structure offers opportunities for modulating immune responses and targeting specific pathways involved in inflammation .

Carotenoids with 7-Oxabicyclo[2.2.1]heptyl End Groups

Researchers have synthesized carotenoid derivatives incorporating the 7-oxabicyclo[2.2.1]heptane moiety. These compounds may find applications in food science, cosmetics, and as antioxidants due to their unique structural features .

Reductive Ethereal Ring Opening

The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is commonly used to cleave a C–C bond of the 7-oxabicyclo[2.2.1]heptanes. Other routes, such as retro-Claisen, retro-Diekmann, and Grob fragmentations, have also been explored for the synthesis of derivatives .

Safety and Hazards

7-Oxabicyclo[2.2.1]heptane is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard . It has a flash point of 13 °C and is recommended to be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Orientations Futures

The use of 7-oxabicyclo[2.2.1]heptane and similar compounds as bioisosteres in drug discovery projects suggests potential future directions in medicinal chemistry and agrochemistry . The development of new synthesis methods and the exploration of novel structures with improved physicochemical profiles are areas of ongoing research .

Mécanisme D'action

Mode of Action

The mode of action of 2-Oxabicyclo(22It is known that the compound can be synthesized through the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules .

Biochemical Pathways

The biochemical pathways affected by 2-Oxabicyclo(22The compound is known to be a useful chiron for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics . This suggests that the compound may affect a wide range of biochemical pathways.

Result of Action

The specific molecular and cellular effects of 2-Oxabicyclo(22It is known that 7-oxanorbornane derivatives are found in nature, some of which have interesting biological properties . This suggests that 2-Oxabicyclo(2.2.1)heptan-6-on may have similar bioactive effects.

Action Environment

It is known that the compound can be synthesized under a variety of conditions, suggesting that its action may be influenced by environmental factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

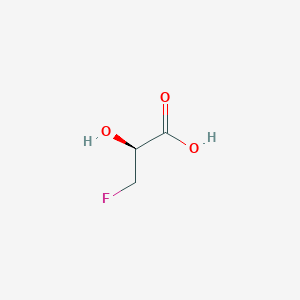

2-oxabicyclo[2.2.1]heptan-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-1-4-2-6(5)8-3-4/h4,6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSRCTUGTARZBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxabicyclo(2.2.1)heptan-6-on | |

CAS RN |

34108-25-3 |

Source

|

| Record name | 2-oxabicyclo[2.2.1]heptan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)

![7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2412855.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2412867.png)